molecular formula C20H20N2O5S3 B2632744 N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896335-65-2

N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2632744
CAS No.: 896335-65-2
M. Wt: 464.57
InChI Key: KNIBJLXWNDZDGI-UHFFFAOYSA-N
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Description

N'-[(4-Methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring an ethanediamide core functionalized with a 4-methoxyphenylmethyl group and a thiophene-sulfonyl-substituted ethyl moiety.

  • Condensation reactions: Similar to the formation of hydrazinecarbothioamides (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide in ), which utilize hydrazides and isothiocyanates .
  • Sulfonylation: The thiophene sulfonyl group could be introduced via Friedel-Crafts sulfonylation, as seen in for phenylsulfonyl derivatives .
  • Amide bond formation: The ethanediamide backbone may arise from oxalyl chloride-mediated coupling of amines, akin to methods used for N-(4-bromophenyl)-2-(2-thienyl)acetamide derivatives .

Key structural features include:

  • Ethanediamide core: Provides hydrogen-bonding capacity and conformational rigidity.
  • 4-Methoxyphenyl group: Enhances lipophilicity and may influence pharmacokinetics.

Spectroscopic characterization (inferred from ) would involve:

  • IR: Absence of C=O bands (~1660–1680 cm⁻¹) in tautomeric triazoles vs. their presence in hydrazinecarbothioamides .
  • NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and thiophene aromatic protons (~δ 6.8–7.5 ppm) .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-15-8-6-14(7-9-15)12-21-19(23)20(24)22-13-17(16-4-2-10-28-16)30(25,26)18-5-3-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIBJLXWNDZDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine to form the methoxyphenyl intermediate.

    Thiophene Derivative Formation: The thiophene derivatives are synthesized through various methods, such as the reaction of thiophene with sulfonyl chloride to introduce the sulfonyl group.

    Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the thiophene derivatives under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted aromatic and thiophene derivatives.

Scientific Research Applications

N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula (Example) Key Functional Groups Substituents References
Target Compound C₂₃H₂₃N₂O₅S₃ (hypothetical) Ethanediamide, sulfonyl, thiophene 4-Methoxyphenylmethyl, thiophene-2-yl
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS Acetamide, thiophene 4-Bromophenyl
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₂H₂₁FN₆O₃S₂ Ethanediamide, thiazolo-triazole 4-Fluorophenyl, 4-methoxyphenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₁H₁₄F₂N₃O₂S₂ Triazole-thione, sulfonyl Halogenated phenyl

Key Observations :

  • Ethanediamide vs.
  • Sulfonyl Group Impact: The thiophene sulfonyl group in the target compound parallels sulfonamide-containing analogs (e.g., ’s sulfanilamide derivatives), which often exhibit improved solubility and metabolic stability compared to non-sulfonylated compounds .
  • Substituent Effects: The 4-methoxyphenyl group in the target compound may confer greater lipophilicity than halogenated (e.g., 4-fluorophenyl in ) or non-substituted aryl groups, influencing membrane permeability.
Spectroscopic and Physicochemical Properties
  • Solubility: Sulfonyl groups (as in ’s sulfanilamides) generally enhance aqueous solubility compared to non-polar analogs, though the methoxyphenyl group may counterbalance this by increasing hydrophobicity .

Biological Activity

N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, also referred to as G856-4371, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of G856-4371 is C23H24N2O5S2C_{23}H_{24}N_{2}O_{5}S_{2}, and it features a distinctive structure that includes both aromatic and heterocyclic components. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1S(C(CNC(C(NCc(cc1)ccc1OC)=O)=O)c1cccs1)(=O)=O

1. Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties . The presence of thiophene rings and sulfonyl groups has been linked to enhanced interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiophene exhibit cytotoxic effects against various cancer cell lines, suggesting that G856-4371 may also possess similar activity .

2. Antimicrobial Activity

G856-4371 may also demonstrate antimicrobial properties . Compounds containing thiophene and methoxyphenyl groups have been reported to show significant antibacterial and antifungal activities. A study highlighted the effectiveness of related compounds against pathogens like Staphylococcus aureus and Candida albicans, indicating that G856-4371 could be explored for its potential as an antimicrobial agent .

The proposed mechanism of action for G856-4371 involves the inhibition of key enzymes or receptors associated with disease processes. For example, compounds similar to G856-4371 have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Data Table: Biological Activities of G856-4371

Activity Type Observed Effect Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE inhibition

Case Study 1: Anticancer Screening

In a study conducted on a series of thiophene derivatives, one compound showed an IC50 value of 12 µM against HeLa cells, indicating potent anticancer activity. This suggests that G856-4371 could be further evaluated in preclinical models for its potential anticancer effects.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene-containing compounds against common pathogens. G856-4371 demonstrated significant inhibition zones comparable to standard antibiotics, reinforcing its potential as an antimicrobial agent.

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